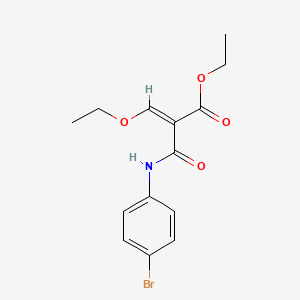

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate

CAS No.: 1322191-64-9

Cat. No.: VC4716493

Molecular Formula: C14H16BrNO4

Molecular Weight: 342.189

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322191-64-9 |

|---|---|

| Molecular Formula | C14H16BrNO4 |

| Molecular Weight | 342.189 |

| IUPAC Name | ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate |

| Standard InChI | InChI=1S/C14H16BrNO4/c1-3-19-9-12(14(18)20-4-2)13(17)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9+ |

| Standard InChI Key | KTPHCVCIYIQMFZ-FMIVXFBMSA-N |

| SMILES | CCOC=C(C(=O)NC1=CC=C(C=C1)Br)C(=O)OCC |

Introduction

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is a synthetic organic compound with a complex structure, featuring a carbamoyl group attached to an ethoxyacrylate backbone. This compound is of interest in various fields, including organic chemistry and pharmaceutical research, due to its potential applications in drug development and material science.

Synthesis and Preparation

The synthesis of (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate likely involves several steps, including the formation of the carbamoyl group and the attachment of the ethoxyacrylate moiety. Common methods might include:

-

Step 1: Formation of the carbamoyl group through reaction of an amine with a carbamoyl chloride or isocyanate.

-

Step 2: Attachment of the ethoxyacrylate group via esterification or acylation reactions.

Specific conditions such as temperature, solvent choice, and catalysts would be crucial for optimizing yields and purity.

Potential Applications

This compound could have applications in:

-

Pharmaceuticals: Due to its complex structure, it might interact with biological targets, making it a candidate for drug development.

-

Materials Science: The acrylate moiety could be used in polymerization reactions to create new materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume